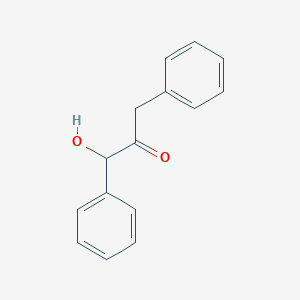

1-Hydroxy-1,3-diphenylpropan-2-one

Description

Structure

3D Structure

Properties

CAS No. |

41049-36-9 |

|---|---|

Molecular Formula |

C15H14O2 |

Molecular Weight |

226.27 g/mol |

IUPAC Name |

1-hydroxy-1,3-diphenylpropan-2-one |

InChI |

InChI=1S/C15H14O2/c16-14(11-12-7-3-1-4-8-12)15(17)13-9-5-2-6-10-13/h1-10,15,17H,11H2 |

InChI Key |

SSCJKWMZFNHATQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)C(C2=CC=CC=C2)O |

Origin of Product |

United States |

Synthetic Methodologies for 1 Hydroxy 1,3 Diphenylpropan 2 One and Its Key Precursors

Chemoenzymatic Pathways for Enantioselective Synthesis

Chemoenzymatic strategies leverage the high selectivity of biological catalysts to produce enantiopure compounds that are valuable in the pharmaceutical industry. nih.govchalmers.se

The enantioselective synthesis of α-hydroxy ketones can be achieved efficiently using thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent lyases, such as Benzaldehyde (B42025) Lyase (BAL). nih.govchalmers.se These enzymes catalyze the stereoselective C-C bond formation between two aldehyde molecules, a reaction known as benzoin (B196080) condensation. Benzaldehyde lyase from Pseudomonas fluorescens (PfBAL) is a well-studied enzyme that facilitates the (R)-selective carboligation of an aromatic donor aldehyde with either an aromatic or an aliphatic acceptor aldehyde. researchgate.net

For instance, BAL can catalyze the reaction between benzaldehyde and acetaldehyde to produce (R)-2-hydroxy-1-phenylpropanone in high chemical yield and optical purity. researchgate.net The enzyme can also catalyze the self-condensation of benzaldehyde to form (R)-benzoin. This biocatalytic approach is considered highly valuable due to its atom economy and sustainability. acs.org

Despite their potential, natural enzymes often exhibit limitations such as low activity or narrow substrate scope that restrict their industrial application. acs.org Consequently, significant research has focused on optimizing biocatalyst performance through protein engineering and process optimization. nih.govnih.govmdpi.com

Strategies for improvement include:

Enzyme Screening and Engineering: Researchers have identified novel, thermostable BALs, such as one from Rhodococcus erythropolis (ReBAL). nih.gov Through rational design based on structural models, variants of ReBAL have been created with significantly higher thermostability (up to a 22°C increase in T50) compared to the more commonly used PfBAL. nih.govchalmers.se

Structural and Mechanistic Studies: Crystal structure analysis and molecular dynamics studies have revealed that the activity and chemoselectivity of BAL can be enhanced by modifying the conformation of the substrate entrance tunnel. acs.org

Process Intensification: Optimization of reaction conditions, including cofactors and cosolvents, and increasing substrate concentrations have been shown to improve process yields dramatically. nih.gov Furthermore, developing one-pot concurrent enzymatic processes, where BAL-catalyzed hydroxymethylation is paired with an asymmetric reduction by a carbonyl reductase, provides an efficient route to chiral 1,2-diols with high enantiomeric excess (97–99%) and good yields (52–97%). acs.org

Table 1: Comparison of Wild-Type and Engineered Benzaldehyde Lyase (BAL) Variants This table is generated based on research findings in the referenced literature and illustrates the impact of protein engineering on enzyme performance.

| Enzyme Variant | Source Organism | Key Engineering Strategy | Improved Property | Reference |

| PfBAL | Pseudomonas fluorescens | Wild-Type | Baseline for comparison | nih.govchalmers.se |

| ReBAL | Rhodococcus erythropolis | Enzyme Discovery/Screening | Higher thermostability than PfBAL | nih.gov |

| ReBAL Variants | Rhodococcus erythropolis | Rational Design (mutation of amino acids in substrate binding cavity) | Significantly higher thermostability (up to 22°C increase in T50), altered co-solvent dependency | nih.govchalmers.se |

Metal-Catalyzed Synthetic Routes

Metal catalysis provides powerful and versatile methods for constructing the carbon framework of hydroxy ketones and controlling their stereochemistry.

The stereoselective reduction of 1,3-diketones is a key strategy for accessing chiral β-hydroxy ketones, which are structural isomers of the title compound. These reactions often proceed via a two-step reduction to yield 1,3-diols, with the β-hydroxy ketone as a crucial intermediate.

One notable method involves the reduction of 1,3-diketones with sodium borohydride (B1222165) (NaBH₄) in the presence of stoichiometric amounts of bovine or human serum albumin. rsc.org In the absence of albumin, the reaction produces a nearly 1:1 mixture of syn- and anti-1,3-diols. However, the protein directs the reaction to achieve high diastereoselectivity, yielding anti-1,3-diols with a diastereomeric excess (d.e.) of up to 96%. rsc.orgrsc.org The mechanism involves the albumin binding to the diketone, followed by a chemoselective reduction of one carbonyl group and a subsequent highly diastereoselective reduction of the second carbonyl on the resulting β-hydroxy ketone intermediate. rsc.org The presence of an aromatic carbonyl group is essential for this diastereoselectivity. rsc.orgrsc.org

Other metal-based reagents, such as samarium diiodide (SmI₂), are also used for the convenient and highly stereoselective reduction of β-hydroxy ketones to anti-1,3-diols. acs.orgyoutube.com

Transition metals are widely employed to catalyze C-C bond formation, providing access to the core structure of β-hydroxy ketones. researchgate.net These methods often involve the activation of otherwise inert C-H or C-C bonds. nih.govacs.org

Reductive Aldol (B89426) Reactions: Rhodium complexes, particularly with tri-2-furylphosphine as a ligand, can catalyze the hydrogenation of vinyl ketones in the presence of various aldehydes. organic-chemistry.org This reductive condensation process forms aldol products, specifically β-hydroxy ketones, with high levels of syn-diastereoselectivity under ambient temperature and pressure. organic-chemistry.org

C-C Bond Activation: More advanced strategies involve the transition-metal-catalyzed activation of C-C single bonds. nih.govacs.org For example, rhodium catalysts can achieve C-C bond activation of secondary benzyl (B1604629) alcohols through β-carbon elimination from a rhodium alcoholate intermediate, enabling novel transformations to form new C-C bonds. nih.govacs.org

Coupling Reactions: Various transition metals, including rhodium, iridium, and cobalt, catalyze the coupling of dienes or alkynes with alcohols or aldehydes to construct ketones. nih.gov These reactions represent formal hydroacylation processes that overcome traditional limitations, such as the need for chelating aldehydes. nih.gov

Organocatalytic and Metal-Free Approaches

Organocatalysis has emerged as a powerful, metal-free alternative for asymmetric synthesis, often utilizing small, chiral organic molecules as catalysts.

A prominent example relevant to the synthesis of β-hydroxy ketone precursors is the proline-catalyzed aldol reaction. In one patented method, 3-hydroxy-1,3-diphenyl-1-propanone (a β-hydroxy ketone isomer of the target compound) is prepared by the catalytic reaction of benzaldehyde and acetophenone. google.com The reaction is catalyzed by L-proline or D-proline in the presence of dibenzylamine trifluoroacetate. This approach offers a simple, low-cost method for preparing optically active products. google.com The mechanism typically involves the formation of an enamine intermediate from the ketone and proline, which then attacks the aldehyde in a stereocontrolled manner.

Asymmetric Aldol Condensation Strategies

The asymmetric aldol reaction represents a powerful tool for the stereocontrolled synthesis of β-hydroxy ketones, which can be precursors to or directly yield α-hydroxy ketones. In the context of 1-hydroxy-1,3-diphenylpropan-2-one, this involves the reaction between a ketone enolate, derived from acetophenone, and benzaldehyde. The use of chiral catalysts is crucial for controlling the stereochemistry of the newly formed chiral center.

Proline and its derivatives have emerged as effective organocatalysts for asymmetric aldol reactions. wikipedia.orgnih.gov These catalysts operate via an enamine-based mechanism, mimicking the action of Class I aldolase enzymes. illinois.edu The reaction between acetone and various aldehydes, catalyzed by proline, has been extensively studied, providing a foundation for the synthesis of chiral aldol products. For the synthesis of this compound, acetophenone acts as the ketone component. The reaction's enantioselectivity can be influenced by the specific proline-based catalyst used, the solvent, and the presence of additives. nih.gov For instance, proline-catalyzed aldol reactions have been shown to proceed with moderate to high enantiomeric excess (ee), depending on the substituents on the aromatic aldehydes. nih.gov While a direct report on the proline-catalyzed reaction between acetophenone and benzaldehyde to yield this compound with high enantioselectivity is specific, the general methodology is well-established for similar substrates. nih.govnih.gov

| Catalyst | Aldehyde | Ketone | Solvent | Additive | Yield (%) | Enantiomeric Excess (%) |

| L-proline | p-Nitrobenzaldehyde | Acetone | - | - | 68 | 76 |

| Organocatalyst 1 | Benzaldehyde | Acetone | DCM | Benzoic acid | - | 52 |

| Organocatalyst 3 | Benzaldehyde | Acetone | DCM | Benzoic acid | - | 52 |

This table presents data for proline and proline-based organocatalyst-mediated asymmetric aldol reactions of acetone with substituted aromatic aldehydes as a reference for the synthesis of related compounds. nih.govillinois.edu

Radical Coupling Reactions under Transition-Metal-Free Conditions

Transition-metal-free radical coupling reactions offer an alternative pathway for the formation of carbon-carbon bonds, avoiding the use of potentially toxic and expensive metal catalysts. These methods often rely on the generation of radical intermediates which can then couple to form the desired product. For the synthesis of α-hydroxy ketones like this compound, this could involve the coupling of an acyl radical equivalent with a benzyl radical.

One approach involves the cross-dehydrogenative-coupling of aldehydes with other substrates. While many of these reactions are promoted by transition metals, some transition-metal-free systems have been developed using hypervalent iodine reagents or other oxidants. acs.org Another strategy is the homologative cross-coupling of aldehydes and ketones with geminal bis(boron) compounds. This transition-metal-free method allows for the coupling of two carbonyl compounds, which could be conceptually applied to the synthesis of precursors to this compound. brighton.ac.ukacs.org

N-heterocyclic carbenes (NHCs) can also catalyze the generation of acyl anion equivalents from aldehydes, which can then participate in coupling reactions. Recent advancements have shown that a one-electron transfer from a Breslow intermediate, formed from an aldehyde and an NHC, can lead to radical-radical coupling, allowing for the synthesis of ketones from aldehydes and carboxylic acids under metal-free conditions. eurekalert.org This radical-based approach can overcome steric hindrance often encountered in traditional two-electron pathways. eurekalert.org

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Conditions | Product Type |

| Aldehydes | geminal bis(boron) compounds | - | Oxidation | Homologated carbonyl compound |

| Aldehydes | Carboxylic acids | N-heterocyclic carbene | One-electron transfer | Ketone |

This table illustrates general transition-metal-free radical coupling strategies for the synthesis of carbonyl compounds. brighton.ac.ukeurekalert.org

Oxidative Rearrangements to Obtain Related Diketones

The synthesis of 1,3-diphenyl-1,2-propanedione, a diketone structurally related to this compound, can be achieved through the oxidative rearrangement of chalcones (1,3-diphenyl-2-propen-1-one). Chalcones are readily prepared via an aldol condensation of benzaldehyde and acetophenone. wikipedia.org The subsequent oxidative rearrangement provides a pathway to 1,2-dicarbonyl compounds.

A notable method for this transformation is the in situ hypoiodite-catalyzed oxidative rearrangement of chalcones. This protocol operates under mild and metal-free conditions, offering an environmentally benign alternative to traditional methods that use toxic heavy metals like thallium. acs.org The catalytic system typically involves tetrabutylammonium iodide (TBAI) and an oxidant such as m-chloroperoxybenzoic acid (mCPBA). acs.org Mechanistic studies suggest the involvement of a β-alkoxyl-α-iodoketone intermediate. acs.org This methodology has been shown to be applicable to a variety of chalcone (B49325) derivatives, affording the corresponding 1,2-diketones in good to excellent yields. acs.org

| Substrate | Catalyst System | Oxidant | Solvent | Yield (%) |

| Chalcone | TBAI | mCPBA | Not specified | Good to Excellent |

This table summarizes the key components of the in situ hypoiodite-catalyzed oxidative rearrangement of chalcones. acs.org

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the chemical process. This involves the use of safer solvents, minimizing waste, and maximizing the efficiency of atom utilization.

Utilization of Environmentally Benign Solvent Systems and Conditions

A key aspect of green chemistry is the replacement of hazardous organic solvents with more environmentally friendly alternatives. For the aldol condensation reaction to produce chalcones, which are precursors to the target molecule, solvent-free conditions have been successfully employed. rsc.orgrsc.org This method often involves grinding the reactants (an aldehyde, a ketone, and a solid base like sodium hydroxide) together in a mortar and pestle. rsc.orgrsc.org This approach minimizes waste and simplifies the work-up procedure. rsc.org

Water is another excellent green solvent for certain organic reactions. The benzoin condensation, a reaction that also produces α-hydroxy ketones, can be performed in water using supramolecular catalysis with cyclodextrins. rsc.org These cyclodextrins can create a hydrophobic microenvironment for the reactants, facilitating the reaction in an aqueous medium. rsc.org Ethanol (B145695), a bio-based and less toxic solvent, is also commonly used in greener preparations of benzoin and its derivatives, often in combination with coenzyme catalysts like thiamine hydrochloride (Vitamin B1). worldwidejournals.com

| Reaction | Solvent System | Catalyst/Conditions | Green Advantage |

| Aldol Condensation | Solvent-free | Solid NaOH, grinding | Minimizes solvent waste |

| Benzoin Condensation | Water | Cyclodextrins | Use of a benign solvent |

| Benzoin Condensation | Aqueous Ethanol | Thiamine hydrochloride | Use of a renewable and less toxic solvent |

This table highlights environmentally benign solvent systems and conditions for related synthetic transformations. rsc.orgrsc.orgworldwidejournals.com

Atom Economy and Waste Minimization in Synthetic Protocols

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. Addition reactions, such as the aldol addition that forms the initial β-hydroxy ketone, are inherently atom-economical as all the atoms of the reactants are incorporated into the product. The subsequent dehydration in an aldol condensation reduces the atom economy as a molecule of water is eliminated.

The benzoin condensation, which directly yields an α-hydroxy ketone, can be highly atom-economical. When conducted under phase-transfer catalysis in an aqueous medium, the benzoin condensation can approach 100% atom economy. rsc.org This is because the reaction involves the direct coupling of two aldehyde molecules without the loss of any atoms. rsc.org

Calculating the atom economy for the synthesis of this compound via the aldol addition of benzaldehyde and acetophenone:

Molecular Weight of Benzaldehyde (C₇H₆O): 106.12 g/mol

Molecular Weight of Acetophenone (C₈H₈O): 120.15 g/mol

Molecular Weight of this compound (C₁₅H₁₄O₂): 226.27 g/mol

Atom Economy (%) = (Molecular Weight of Product / Sum of Molecular Weights of Reactants) x 100 Atom Economy (%) = (226.27 / (106.12 + 120.15)) x 100 = 100%

This calculation demonstrates the high theoretical atom economy of the aldol addition reaction. Waste minimization is further achieved in solvent-free protocols and by using catalytic rather than stoichiometric amounts of reagents. rsc.org

Advanced Synthetic Techniques

Modern synthetic methodologies aim to improve reaction efficiency, safety, and scalability. For the synthesis of α-hydroxy ketones like this compound, advanced techniques such as flow chemistry are being explored.

Continuous flow reactors offer several advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for automated, continuous production. The synthesis of α-hydroxymethyl ketones has been demonstrated using a continuous flow reactor, where the in situ depolymerization of paraformaldehyde (a source of formaldehyde) was achieved under optimized conditions. rsc.org While this example uses formaldehyde, the principle can be extended to other aldol-type reactions. The development of a continuous-flow process for the synthesis of pharmaceutical intermediates, which involved steps like α-bromination of a ketone and subsequent reactions, highlights the potential of flow chemistry for multi-step syntheses that could be adapted for the production of this compound and its derivatives.

Continuous Flow Chemistry Applications in the Synthesis of this compound

Continuous flow chemistry offers a promising platform for the synthesis of this compound and its precursors, providing advantages such as enhanced heat and mass transfer, improved safety, and potential for scalability. purdue.edu While specific literature detailing a continuous flow process exclusively for this compound is limited, the principles can be applied to the key reactions involved in its synthesis, such as the aldol and benzoin condensations.

The benzoin condensation, a classic carbon-carbon bond-forming reaction between two aromatic aldehydes, is a viable route to α-hydroxy ketones and has been explored in continuous flow systems. researchgate.net N-heterocyclic carbenes (NHCs) are effective catalysts for this transformation and their immobilization on a solid support allows for their use in packed-bed reactors within a continuous flow setup. researchgate.net This approach facilitates catalyst recycling and process intensification. researchgate.net

For instance, the benzoin condensation of benzaldehyde can be performed in a continuous flow reactor using a supported NHC catalyst. The reaction parameters can be systematically optimized to achieve high conversion and selectivity.

Table 1: Illustrative Parameters for Continuous Flow Benzoin Condensation

| Parameter | Value |

| Catalyst | Immobilized N-heterocyclic Carbene (NHC) |

| Substrate | Benzaldehyde |

| Solvent | Isopropanol |

| Temperature | Ambient to elevated |

| Residence Time | Varied to optimize conversion |

| Flow Rate | Adjusted based on reactor volume and desired residence time |

Similarly, the aldol condensation of benzaldehyde and acetophenone, a direct route to a precursor of this compound, is amenable to continuous flow processing. The reaction typically involves a base catalyst and the precise control over reaction time and temperature afforded by flow reactors can minimize the formation of byproducts.

Table 2: Conceptual Parameters for Continuous Flow Aldol Condensation of Benzaldehyde and Acetophenone

| Parameter | Value |

| Reactants | Benzaldehyde, Acetophenone |

| Catalyst | Base (e.g., Sodium Hydroxide) |

| Solvent | Ethanol/Water mixture |

| Reactor Type | Microreactor or Packed-Bed Reactor |

| Temperature | Controlled via heating/cooling module |

| Residence Time | Optimized for maximum yield |

The advantages of employing continuous flow for these syntheses include:

Enhanced Safety: Small reactor volumes and efficient heat exchange mitigate the risks associated with exothermic reactions. purdue.edu

Improved Control: Precise control over reaction parameters such as temperature, pressure, and residence time leads to better reproducibility and selectivity.

Scalability: Scaling up production is often more straightforward in continuous flow systems compared to batch processes. purdue.edu

Automation: Continuous flow setups can be automated for prolonged and unattended operation.

Further research into the direct continuous flow synthesis of this compound would involve the optimization of the aldol condensation between benzaldehyde and acetophenone in a flow reactor, potentially utilizing a packed-bed reactor with a solid-supported base catalyst to simplify purification.

Mechanistic Investigations of 1 Hydroxy 1,3 Diphenylpropan 2 One Formation and Reactions

Elucidation of Reaction Mechanisms in Carbon-Carbon Bond Formation

The creation of the carbon-carbon bond in 1-hydroxy-1,3-diphenylpropan-2-one is a classic example of umpolung (polarity inversion) chemistry, where the typical electrophilic character of an aldehyde's carbonyl carbon is reversed to become nucleophilic.

Detailed Mechanistic Pathways of Enzyme-Catalyzed Condensations

The primary route to this compound, commonly known as benzoin (B196080), is the benzoin condensation. In biological systems and biomimetic syntheses, this reaction is often catalyzed by enzymes, or more simply by thiamine (B1217682) (Vitamin B1) and its pyrophosphate derivative (TPP), which act as a coenzyme. nih.govlibretexts.org The mechanism of thiamine-catalyzed benzoin condensation provides a detailed blueprint for the formation of this α-hydroxy ketone. youtube.com

The catalytic cycle commences with the deprotonation of the acidic proton at the C2 position of the thiazolium ring of thiamine by a base, generating a nucleophilic ylide. youtube.comlatech.edu This ylide then attacks the carbonyl carbon of a benzaldehyde (B42025) molecule in a nucleophilic addition step, forming a tetrahedral intermediate. youtube.com A subsequent proton transfer from the hydroxyl group to the nitrogen of the thiazole (B1198619) ring, followed by deprotonation at the former carbonyl carbon, results in the formation of a key resonance-stabilized carbanion known as the Breslow intermediate. libretexts.org This intermediate embodies the umpolung concept, as the original electrophilic carbonyl carbon is now a potent nucleophile. organic-chemistry.org

This nucleophilic Breslow intermediate then attacks the carbonyl carbon of a second benzaldehyde molecule. libretexts.org The resulting adduct undergoes a final step where the thiamine catalyst is eliminated, regenerating the ylide and yielding the final product, this compound. latech.edu The entire process is a sophisticated cascade of nucleophilic additions, proton transfers, and catalyst regeneration, all orchestrated by the unique electronic properties of the thiamine catalyst. youtube.com

Investigation of Radical Intermediates and Reaction Cascades

While the ionic mechanism of the benzoin condensation is well-established, research has also explored the potential involvement of radical intermediates in the formation and reactions of α-hydroxy ketones. The photochemical decomposition of benzoin and related compounds has been shown to proceed via radical intermediates. nih.gov Electron spin resonance (ESR) spectroscopy has been employed to characterize the radicals produced during the photolysis of benzoin, indicating that photochemical cleavage can generate radical species efficiently. nih.gov

Furthermore, analogies can be drawn from other condensation reactions. For instance, the Cannizzaro reaction, which also involves aldehydes, has been suggested to proceed, at least in part, through a single-electron-transfer (SET) mechanism, leading to the formation of radical intermediates. acs.org This suggests that under certain conditions, the formation of this compound could involve radical pathways.

The generation of ketyl radicals from carbonyl compounds through photoredox catalysis has emerged as a powerful tool in organic synthesis. libretexts.org These ketyl radicals can participate in various carbon-carbon bond-forming reactions. libretexts.org Such photochemical strategies could initiate reaction cascades, where the initial radical species undergoes a series of propagation steps, leading to more complex molecular architectures.

Analysis of Nucleophilic Attack and Electrocyclic Rearrangement Mechanisms in Related Systems

The formation of this compound is fundamentally a nucleophilic addition reaction to a carbonyl group. The carbonyl carbon is electrophilic and is attacked by a nucleophile, leading to a tetrahedral intermediate. pressbooks.pub In the context of the benzoin condensation, the nucleophile is the Breslow intermediate. libretexts.org The reactivity of the aldehyde towards nucleophilic attack is a critical factor, with aldehydes generally being more reactive than ketones due to lesser steric hindrance and greater electrophilicity of the carbonyl carbon. libretexts.org

While direct evidence for electrocyclic rearrangements in the primary formation of this compound is scarce, these pericyclic reactions are known to occur in related systems. Electrocyclic reactions involve the concerted formation or breaking of a sigma bond within a conjugated π-system. nih.gov For instance, the Nazarov cyclization is a well-known electrocyclic reaction that converts divinyl ketones into cyclopentenones. nih.gov It is conceivable that derivatives of this compound, particularly if further functionalized to contain conjugated systems, could undergo such rearrangements under thermal or photochemical conditions.

Furthermore, α-hydroxy ketones can undergo cyclization and rearrangement reactions with other reagents. For example, their reaction with trifluoromethyl N-acylhydrazones can lead to the synthesis of multi-substituted trifluoromethyloxazolines through a [3+2] cyclization/rearrangement pathway. masterorganicchemistry.com

Proposed Mechanisms for Oxidative Transformations and Dearomatization

The α-hydroxy ketone moiety in this compound is susceptible to oxidative transformations. A common reaction is the oxidation of benzoin to benzil (B1666583) (1,2-diphenylethane-1,2-dione). This can be achieved using various oxidizing agents, including catalytic systems with molecular oxygen or hydrogen peroxide. researchgate.net The mechanism of these oxidations can vary, but often involves the initial formation of an intermediate that facilitates the removal of the hydroxyl proton and the adjacent methine proton.

The oxidative cleavage of the C-C bond between the carbonyl and the hydroxyl-bearing carbon is another important transformation. This can be achieved using reagents like lead tetraacetate or through catalytic methods. acs.orgrsc.org For instance, a nucleophilic iron-oxygen oxidant, formed in situ, can oxidatively cleave the aliphatic C-C bond of α-hydroxy ketones. nih.gov

Dearomatization strategies, which convert flat aromatic rings into three-dimensional structures, are of significant interest in organic synthesis. nih.gov While direct dearomatization of this compound itself is not commonly reported, related aromatic ketones can undergo such transformations. For example, cathodic reduction can enable a tandem alkylation/dearomatization reaction between quinoline (B57606) derivatives and aryl ketones. nih.gov These processes can be facilitated by the in-situ activation of alcohol intermediates. nih.gov

Kinetic Studies of Reaction Pathways

Kinetic studies are essential for a quantitative understanding of reaction mechanisms, allowing for the determination of rate-limiting steps and the influence of various parameters on reaction efficiency.

Determination of Reaction Rate Constants and Activation Parameters

The kinetics of the thiamine-catalyzed benzoin condensation have been investigated to elucidate the rate-determining steps. Studies have shown that the reaction order with respect to benzaldehyde can be close to one. acs.org However, more detailed kinetic analyses using triazolium ion pre-catalysts have revealed more complex behavior. rsc.org At high aldehyde concentrations, a plateau in the initial rate is observed, suggesting a change in the rate-limiting step. rsc.org This has been interpreted as the Breslow-intermediate forming step becoming rate-limiting under these conditions. rsc.org

The following table summarizes some of the key findings from kinetic studies of the benzoin condensation and related reactions.

| Catalyst System | Reaction Order (Benzaldehyde) | Rate-Limiting Step(s) | Hammett ρ-value | Reference |

| Thiazolium ion | ~1 | Partially rate-determining: adduct formation, Breslow intermediate formation, product formation | - | acs.org |

| Triazolium ions | Variable (approaches 0 at high concentration) | Low [aldehyde]: Breslow-intermediate and benzoin formation are partially rate-limiting. High [aldehyde]: Breslow-intermediate formation is more rate-limiting. | +1.66 | rsc.org |

Table 1: Summary of Kinetic Data for the Benzoin Condensation.

Kinetic studies have also been performed on the reactions of radical species relevant to α-hydroxy ketones. For example, the rate coefficients for the reactions of hydroxyl radicals with various ketones have been measured. nih.gov These studies provide valuable data on the reactivity of radical intermediates that could be involved in side reactions or alternative pathways in the synthesis and transformation of this compound.

The activation parameters, such as activation energy, provide further insight into the energy profile of the reaction. For the thiamine-catalyzed benzoin condensation, the catalyst lowers the activation energy barrier for the reaction to proceed. latech.edu While specific activation energy values for the formation of this compound are not always reported in a standardized format, the relative rates of reaction with different catalysts and substrates provide a qualitative understanding of these parameters. For instance, the observation of a large inverse solvent isotope effect (k_D/k_H ≈ 5.9) in deuteriomethanol for the thiazolium-catalyzed reaction is consistent with the proposed kinetic scheme involving pre-equilibrium proton transfers. acs.org

Influence of Reaction Conditions (e.g., pH, Solvent Polarity, Temperature) on Reaction Kinetics

The kinetics of reactions forming α-hydroxy ketones, structurally similar to this compound, are highly sensitive to the surrounding reaction conditions. The classic benzoin condensation, which synthesizes benzoins from aldehydes, serves as a well-studied model for the formation of these types of compounds. pharmaguideline.comorganic-chemistry.orgwikipedia.org Key factors such as solvent choice, pH, and temperature play a critical role in dictating the reaction rate and efficiency.

pH and Catalysis: The benzoin condensation is catalyzed by nucleophiles like cyanide or N-heterocyclic carbenes (derived from thiazolium salts). wikipedia.org The reaction rate is dependent on the concentration and nature of the catalyst. For instance, in the cyanide-catalyzed mechanism, the initial step is the nucleophilic attack of the cyanide ion on an aldehyde, a step that is reversible and influenced by the solution's pH. organicchemistrytutor.combyjus.com Similarly, for thiazolium salt catalysts, a base is required to deprotonate the salt to form the active N-heterocyclic carbene catalyst, making the pH of the medium a critical parameter. latech.edu

Temperature: Temperature influences reaction rates according to the Arrhenius equation, where higher temperatures generally lead to faster reactions. However, for reactions where selectivity is important, such as asymmetric synthesis, lower temperatures are often employed to enhance the energy difference between competing diastereomeric transition states, leading to higher product purity.

The following table summarizes the effect of changing the aldehyde from benzaldehyde (PhCHO) to its deuterated form (PhCDO) and the solvent from methanol (B129727) (CH₃OH) to deuterated methanol (CD₃OD) on the kinetics of the thiazolium-catalyzed benzoin condensation. acs.org

| Kinetic Isotope Effect | System | Value (k_H/k_D) | Implication |

| Normal Deuterium (B1214612) KIE | PhCHO vs. PhCDO | ~3.4 | C-H bond cleavage is part of the rate-determining step. |

| Inverse Solvent KIE | CH₃OH vs. CD₃OD | ~0.17 (k_D/k_H ≈ 5.9) | Proton transfer from the solvent is involved in a pre-equilibrium step. |

This interactive table is based on data for the thiazolium ion-catalyzed benzoin condensation, a model reaction for the formation of α-hydroxy ketones. acs.org

Kinetic Modeling and Simulation of Complex Reaction Systems

Kinetic modeling is an essential tool for deciphering the multi-step mechanisms of complex reactions like the benzoin condensation. acs.org Such models allow for a quantitative understanding of how the concentrations of reactants, intermediates, and products evolve over time. By simulating the reaction under various conditions, these models can predict reaction outcomes and help optimize for yield and selectivity.

In the thiazolium-catalyzed benzoin condensation, kinetic studies using ¹H NMR spectroscopy have allowed for the determination of rate constants for the three primary kinetically significant steps. acs.org The modeling revealed that all three steps—formation of the Breslow intermediate, its reaction with a second aldehyde molecule, and the final catalyst regeneration—are partially rate-determining. acs.org This contrasts with simpler models where a single, slow rate-determining step is assumed.

Computational methods, such as Density Functional Theory (DFT), are also employed to model reaction energy profiles. For the cyanide-catalyzed benzoin condensation, DFT calculations have identified seven distinct transition states. researchgate.net These simulations confirmed that the C-C bond formation step has the highest activation energy, making it the primary rate-determining step, though other steps also have significant energy barriers. researchgate.net

Kinetic models for the photochemical reactions of α-hydroxy ketones are also crucial. These compounds are known as Norrish Type I photoinitiators, meaning they undergo α-cleavage upon absorbing UV light to form radical species. psu.edulibretexts.org Kinetic simulations, often combined with data from time-resolved spectroscopy, can model the rates of photo-cleavage, radical recombination, and reactions with other molecules, providing a complete picture of the photopolymerization process they initiate.

Intermediate Characterization and Detection

Spectroscopic Analysis of Transient Species (e.g., Laser Flash Photolysis)

Laser Flash Photolysis (LFP) is a paramount technique for studying the highly reactive, short-lived intermediates generated during the reactions of this compound and related compounds. As an α-hydroxy ketone, its most significant reaction is the photochemical α-cleavage (Norrish Type I reaction) that occurs upon UV irradiation. psu.edulibretexts.org

LFP experiments on model α-hydroxy ketones, such as 2-hydroxy-2-methyl-1-phenylpropanone, have been used to directly observe the transient species formed after the initial photocleavage. psu.edu Upon absorption of a photon, the ketone is excited to a triplet state (T₁), which then rapidly cleaves at the C-C bond adjacent to the carbonyl group. This cleavage generates a benzoyl radical and a substituted alkyl radical. psu.edu

Key Transient Species Observed in LFP of α-Hydroxy Ketones:

Triplet State (T₁): For some derivatives, a short-lived triplet-triplet absorption can be detected before cleavage occurs. For many α-hydroxy ketones, however, the α-cleavage is extremely fast (k_α > 10⁹ s⁻¹), occurring within the duration of the laser pulse, making the triplet state difficult to observe directly. psu.edu

Benzoyl Radical: This is a primary product of the α-cleavage and has a characteristic transient absorption spectrum.

Alkyl Radical: The corresponding hydroxyl-substituted alkyl radical is also formed. Its detection can be more challenging, but its presence is confirmed by the final products formed. psu.edu

Studies on the photolysis of a structurally related compound, 1,3-dichloro-1,3-diphenylpropane, using LFP have successfully identified the formation of the 3-chloro-1,3-diphenylpropyl radical as a primary intermediate through homolytic C-Cl bond cleavage. acs.orgepa.gov High-intensity laser irradiation could even induce a second photon absorption in the initial radical, leading to further reaction and the detection of a subsequent 1,3-diphenylpropenyl radical. acs.orgepa.gov These studies highlight the power of LFP in mapping complex, multi-step photochemical reaction pathways and identifying the key radical intermediates involved.

| Compound Class | Technique | Observed Transient Species | Typical Lifetime | Reference |

| α-Hydroxy Ketones | Laser Flash Photolysis | Benzoyl Radical, Alkyl Radical | Nanoseconds to Microseconds | psu.edu |

| α-Hydroxy Ketones | Laser Flash Photolysis | Triplet Excited State (T₁) | Nanoseconds (or shorter) | psu.edu |

| 1,3-Dihalo-1,3-diphenylpropanes | Laser Flash Photolysis | Monoradical (from C-Halogen cleavage) | Nanoseconds | acs.orgepa.gov |

This interactive table presents typical transient species observed during the photolysis of α-hydroxy ketones and related structures.

Isolation and Structural Elucidation of Key Intermediates

While transient species like radicals are too fleeting to be isolated, key intermediates in the formation pathway of α-hydroxy ketones can sometimes be trapped or are stable enough for structural analysis, providing direct proof of the reaction mechanism.

In the cyanide-catalyzed benzoin condensation, the mechanism proceeds through a cyanohydrin intermediate, formed by the addition of the cyanide ion to an aldehyde. organicchemistrytutor.combyjus.com This is followed by deprotonation to form a resonance-stabilized carbanion (an umpolung of the aldehyde's normal reactivity), which is the key nucleophilic intermediate that attacks a second aldehyde molecule. organic-chemistry.orgwikipedia.org While these intermediates are part of a catalytic cycle and not typically isolated from the main reaction, their existence is supported by extensive mechanistic and kinetic studies. acs.orgresearchgate.net In a related reaction, stable N-heterocyclic carbene-aldehyde adducts (the Breslow intermediate) have been isolated and characterized, lending strong support to the proposed catalytic cycle.

In the context of the reactions of α-hydroxy ketones, particularly photochemical rearrangements, the intermediates are diradicals. While these cannot be isolated, their existence is unequivocally confirmed by the structure of the final, stable photoproducts. For example, the photolysis of certain cyclic α-hydroxy ketones leads to specific ring-contracted or rearranged products that can only be explained by the formation and subsequent reaction of a diradical intermediate. researchgate.net The structure of these final products, elucidated by techniques like NMR spectroscopy and X-ray crystallography, serves as a "fossil record" of the transient species that preceded them. For example, photolysis of 5-hydroxy-5β-cholest-3-en-6-one results in specific seco- and indenylacetaldehyde products, whose formation is rationalized through the behavior of an initial acyl-allyl diradical intermediate. researchgate.net

Reactivity and Transformational Chemistry of 1 Hydroxy 1,3 Diphenylpropan 2 One

Derivatization Strategies of the Hydroxy and Ketone Moieties

The presence of both a hydroxyl and a carbonyl group offers multiple avenues for derivatization. Strategic manipulation of these groups allows for the synthesis of a variety of related compounds and intermediates.

The ketone functionality of 1-hydroxy-1,3-diphenylpropan-2-one readily undergoes condensation reactions with hydroxylamine (B1172632) and its derivatives to form oximes. This reaction is a standard method for the characterization and transformation of carbonyl compounds. arpgweb.comnih.gov The reaction proceeds via nucleophilic attack of the nitrogen atom of hydroxylamine on the carbonyl carbon, followed by dehydration to yield the corresponding oxime.

A pertinent example is the preparation of l-1-phenyl-1-hydroxy-2-propanone oxime from its parent ketone, which proceeds with high efficiency. google.com Similarly, 1,3-diphenylpropan-2-one, the parent ketone lacking the C1-hydroxyl group, forms a stable oxime whose crystal structure has been characterized. researchgate.net Based on these precedents, the reaction of this compound with hydroxylamine hydrochloride in the presence of a base like potassium hydroxide (B78521) or pyridine (B92270) in a suitable solvent such as ethanol (B145695) is expected to produce this compound oxime. arpgweb.com

Reaction Scheme: Oximation of this compound

| Reactant | Reagents | Product |

|---|

The differential reactivity of the hydroxyl and ketone groups allows for selective transformations. The choice of reagents and reaction conditions determines which functional group is modified.

Protection of the Hydroxyl Group: The secondary alcohol can be selectively protected using various protecting groups to allow for subsequent reactions at the ketone carbonyl. For instance, acylation with acid chlorides or anhydrides under basic conditions can form esters. Silyl (B83357) ethers can be formed by reacting the alcohol with silyl halides (e.g., TBDMSCl) in the presence of a base like imidazole. The resulting protected α-hydroxy ketone can then undergo reactions typical of ketones. nih.gov

Protection of the Ketone Group: Conversely, the ketone can be selectively protected, most commonly as a cyclic acetal (B89532) (e.g., by reacting with ethylene (B1197577) glycol under acidic catalysis). This protection allows for transformations to be carried out on the free hydroxyl group, such as oxidation or esterification.

Interconversion: The hydroxyl group can be converted into a better leaving group, for example by tosylation with tosyl chloride. This facilitates nucleophilic substitution reactions at the C1 position. Such interconversions are fundamental in using α-hydroxy ketones as versatile building blocks in organic synthesis. rsc.org For example, α-hydroxy ketones can be transformed into O-methyl-protected diosphenols in a single step. acs.org

Oxidation Reactions

Oxidation of this compound can be directed selectively at the secondary alcohol or can proceed with cleavage of the carbon-carbon backbone.

The secondary alcohol at the C1 position can be selectively oxidized to a carbonyl group, yielding the corresponding α-diketone, 1,3-diphenylpropane-1,2-dione . A variety of oxidizing agents can accomplish this transformation. Reagents such as chromium-based oxidants (e.g., PCC, PDC) or Swern and Dess-Martin oxidations are effective. Furthermore, catalytic methods employing ruthenium or palladium have been developed for the selective oxidation of alcohols. organic-chemistry.org For instance, a catalyst system of RuCl₃ with Oxone has been used for the regioselective oxidation of vic-diols to α-ketols. organic-chemistry.org

Table of Oxidation Reactions

| Starting Material | Reagent/Catalyst | Product |

|---|---|---|

| This compound | Dess-Martin Periodinane | 1,3-Diphenylpropane-1,2-dione |

Under specific oxidative conditions, the carbon-carbon bond between the hydroxyl- and keto-bearing carbons (C1-C2 bond) can be cleaved. This reaction is a known transformation for α-hydroxy ketones. Iron-based oxidants, for example, have been shown to cleave the aliphatic C-C bonds of α-hydroxy ketones, yielding a mixture of a carboxylic acid and a ketone. organic-chemistry.org In the case of this compound, oxidative cleavage would be expected to yield benzoic acid (from the C1-phenyl fragment) and phenylacetic acid (from the C2-C3 fragment after further oxidation).

The α-diketone product from the initial oxidation, 1,3-diphenylpropane-1,2-dione, can also undergo rearrangements. A classic reaction of α-diketones is the benzilic acid rearrangement , which occurs under basic conditions. While the classic example involves benzil (B1666583) (1,2-diphenylethane-1,2-dione), the principle can be applied to other α-diketones. Treatment of 1,3-diphenylpropane-1,2-dione with a strong base like potassium hydroxide would lead to the formation of a salt of 2-hydroxy-2,3-diphenylpropanoic acid.

Another potential rearrangement is the α-ketol rearrangement, where treatment with acid or base can induce a 1,2-shift of a substituent. organicreactions.org

Reduction Reactions

The carbonyl group of this compound can be reduced to a secondary alcohol, affording the corresponding 1,2-diol, 1,3-diphenylpropane-1,2-diol . This transformation can be achieved using a variety of reducing agents.

Standard hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) will effectively reduce the ketone. The stereochemical outcome of the reduction is of significant interest. The reduction of the prochiral ketone in the chiral environment of the existing C1-hydroxyl group leads to the formation of diastereomers (erythro and threo).

The diastereoselectivity of such reductions can often be controlled by the choice of reducing agent and reaction conditions. Chelation-controlled reductions are particularly relevant for α-hydroxy ketones. nih.gov A reducing agent capable of coordinating with both the existing hydroxyl group and the ketone carbonyl, such as those containing zinc or using Red-Al, can lead to highly stereoselective formation of the syn (or erythro) 1,2-diol. nih.gov Non-chelating conditions, in contrast, may favor the anti (or threo) diastereomer, as predicted by the Felkin-Anh model.

Furthermore, the oxime derivative, this compound oxime, can be reduced to the corresponding amino alcohol, 2-amino-1,3-diphenylpropan-1-ol. Catalytic hydrogenation using catalysts like Raney nickel or nickel-aluminum alloys is an effective method for this transformation. google.com

Stereoselective Reduction to Chiral 1,3-Diols

The reduction of the ketone in this compound can lead to the formation of 1,3-diphenyl-1,2-propanediol, a chiral 1,2-diol. However, the focus of this section is on the generation of chiral 1,3-diols, which would formally derive from the reduction of the corresponding β-hydroxy ketone isomer, 3-hydroxy-1,3-diphenylpropan-1-one (B8639201). The principles of stereoselective reduction of β-hydroxy ketones are well-established and highly relevant to the broader class of hydroxy ketones to which our subject molecule belongs.

The stereoselective reduction of β-hydroxy ketones is a powerful strategy for the synthesis of syn- and anti-1,3-diols, which are important structural motifs in many natural products. The stereochemical outcome is often dictated by the choice of reducing agent and the presence of chelating or directing groups.

One effective method involves chelation control. For instance, the reduction of β-hydroxy ketones with catecholborane has been shown to produce syn-1,3-diols with high stereoselectivity. acs.org This selectivity arises from the formation of a cyclic boronate ester intermediate, which directs the hydride delivery from the reducing agent to a specific face of the carbonyl group. Similarly, the use of terphenylboronic acid can facilitate the stereoselective reduction of acyclic and cyclic β-hydroxy ketones to furnish syn-1,3-diols almost exclusively. capes.gov.br

In a related context, the reduction of protected α-hydroxy ketones using Red-Al (sodium bis(2-methoxyethoxy)aluminum hydride) is a highly efficient method for producing anti-1,2-diols with excellent diastereoselectivity. organic-chemistry.orgnih.govacs.orgsigmaaldrich.com While this applies to the direct reduction of this compound, the underlying principle of chelation control is a key concept in the stereoselective reduction of hydroxy ketones in general.

Furthermore, enzymatic reductions offer a green and highly selective alternative for the synthesis of chiral diols. nih.gov Biocatalytic reduction of aldol (B89426) products, which are β-hydroxy ketones, is a frequently used method. nih.gov The use of albumin in conjunction with sodium borohydride has also been shown to direct the stereoselective reduction of β-hydroxyketones to anti-1,3-diols with high diastereomeric excess. rsc.org

The following table summarizes various approaches to the stereoselective reduction of hydroxy ketones to diols:

| Reduction Method | Substrate Type | Predominant Diol Isomer | Key Reagents/Conditions | Ref. |

| Catecholborane Reduction | β-Hydroxy ketone | syn-1,3-diol | Catecholborane | acs.org |

| Terphenylboronic Acid Directed Reduction | β-Hydroxy ketone | syn-1,3-diol | Terphenylboronic acid, reducing agent | capes.gov.br |

| Red-Al Reduction | Protected α-hydroxy ketone | anti-1,2-diol | Red-Al | organic-chemistry.orgnih.govacs.orgsigmaaldrich.com |

| Albumin-directed Reduction | β-Hydroxy ketone | anti-1,3-diol | NaBH₄, bovine or human albumin | rsc.org |

| Enzymatic Reduction | β-Hydroxy ketone | Chiral diol | Enzymes (e.g., from Saccharomyces cerevisiae) | nih.govresearchgate.net |

Reduction of the Ketone to Alcohols and Hydrocarbons (e.g., Huang Minlon Reduction)

Beyond the formation of diols, the ketone group of this compound and its isomers can be completely reduced to a methylene (B1212753) group, yielding hydrocarbons, or reduced to a secondary alcohol.

A notable example is the Huang-Minlon reduction, a modification of the Wolff-Kishner reduction, which is performed under basic conditions. A patent describes the Huang-Minlon reduction of 3-hydroxy-1,3-diphenyl-1-propanone, an isomer of our target molecule, to yield 1,3-diphenyl-1-propanol. This reaction involves heating the ketone with hydrazine (B178648) hydrate (B1144303) and a strong base, such as potassium hydroxide, in a high-boiling solvent like ethylene glycol.

The general mechanism of the Wolff-Kishner reduction involves the formation of a hydrazone intermediate, followed by deprotonation and elimination of nitrogen gas to form a carbanion, which is then protonated to give the alkane. Because it is carried out in strong base, the Wolff-Kishner reduction is suitable for substrates that are sensitive to acid.

Conversely, the Clemmensen reduction offers an acidic alternative for the deoxygenation of ketones to hydrocarbons. This method employs zinc amalgam and concentrated hydrochloric acid. However, the strongly acidic conditions may not be compatible with the hydroxyl group present in this compound, potentially leading to side reactions such as elimination or rearrangement.

The following table outlines common methods for the reduction of ketones to alcohols and hydrocarbons:

| Reduction Method | Product Type | Reagents and Conditions | Applicability Notes |

| Huang-Minlon Reduction | Alcohol/Hydrocarbon | Hydrazine hydrate, KOH, ethylene glycol, heat | Suitable for base-stable compounds. A patent describes its use on an isomer to produce an alcohol. |

| Wolff-Kishner Reduction | Hydrocarbon | Hydrazine hydrate, strong base (e.g., KOH, NaOEt), heat | Basic conditions, complementary to Clemmensen reduction. |

| Clemmensen Reduction | Hydrocarbon | Zinc amalgam (Zn(Hg)), concentrated HCl | Acidic conditions, may cause side reactions with acid-sensitive groups. |

Carbon-Carbon Bond Transformations

The carbon framework of this compound is amenable to a variety of transformations, including fragmentation, rearrangement, and elaboration into more complex structures. These reactions leverage the unique reactivity imparted by the adjacent hydroxyl and carbonyl groups.

Reactions Involving Fragmentation and Rearrangement Pathways

A characteristic reaction of α-hydroxy ketones is the α-ketol rearrangement, which involves the 1,2-migration of an alkyl or aryl group. organic-chemistry.orgnih.govacs.orgorganicreactions.orgresearchgate.net This rearrangement can be induced by acid, base, or heat and is a reversible process that favors the formation of the more thermodynamically stable α-hydroxy carbonyl compound. For this compound, this could involve the migration of a phenyl group.

Another significant reaction pathway involves carbon-carbon bond cleavage through a retro-benzoin condensation mechanism. While the benzoin (B196080) condensation is a classic C-C bond-forming reaction, the reverse process can be induced in α-substituted benzoins. Treatment of an α-substituted benzoin with a cyanide catalyst can lead to the cleavage of the C-C bond between the carbonyl carbon and the α-carbon. This reaction provides a method for the synthesis of ketones from benzoin derivatives.

Elaboration of the Carbon Skeleton to More Complex Structures

The structure of this compound serves as a valuable starting point for the synthesis of more elaborate molecules, particularly heterocyclic compounds. The corresponding α-haloketone, which can be synthesized from the α-hydroxy ketone, is a versatile intermediate for constructing various ring systems.

For example, α-haloketones can react with o-hydroxycarbonyl compounds to form substituted benzofurans. nih.gov They can also undergo condensation reactions with various nucleophiles to build other heterocyclic scaffolds. The reaction of α-haloketones with N-heterocyclic compounds can lead to quaternization, followed by cycloaddition reactions to form fused pyrrole (B145914) derivatives. nih.gov

The diol products obtained from the stereoselective reduction of this compound (as discussed in section 4.3.1) are also valuable precursors for further synthetic transformations. The two hydroxyl groups can be differentially protected and then selectively functionalized to introduce new carbon-carbon or carbon-heteroatom bonds, thereby extending the carbon skeleton and building molecular complexity. For instance, the diols can be converted to cyclic ethers or used in the synthesis of chiral ligands for asymmetric catalysis. sctunisie.org The synthesis of complex molecules often relies on the strategic use of such multi-step sequences starting from readily available building blocks. syrris.jpvapourtec.comresearchgate.netlboro.ac.uk

The following table provides examples of how the carbon skeleton of α-hydroxy ketones can be elaborated:

| Reaction Type | Intermediate | Reagents/Conditions | Resulting Structure | Ref. |

| Heterocycle Synthesis | α-Haloketone | o-Hydroxycarbonyl compound | Substituted benzofuran | nih.gov |

| Heterocycle Synthesis | α-Haloketone | N-Heterocycle, then alkene/alkyne | Fused pyrrole derivative | nih.gov |

| Further Functionalization | Chiral 1,3-diol | Protection/activation, nucleophilic substitution | Extended carbon skeleton, cyclic ethers | sctunisie.org |

Stereochemical Control and Asymmetric Synthesis Involving 1 Hydroxy 1,3 Diphenylpropan 2 One

Enantioselective Synthesis and Derivatization

The enantioselective synthesis of 1-hydroxy-1,3-diphenylpropan-2-one and its derivatives focuses on the creation of a specific enantiomer, a critical step for applications where biological activity is dependent on a single stereoisomer.

Chiral induction is the process of transferring chirality from a chiral molecule to a new stereocenter. This can be achieved through the use of chiral catalysts, chiral auxiliaries, or chiral reagents.

One prominent strategy for inducing chirality in the synthesis of β-hydroxy ketones, a class of compounds to which this compound belongs, is through asymmetric aldol (B89426) reactions. A patent describes a method for the catalytic synthesis of the related isomer, 3-hydroxy-1,3-diphenyl-1-propanone, using L-proline or D-proline as an asymmetric catalyst. google.com This organocatalytic approach, which involves the reaction of benzaldehyde (B42025) and acetophenone, can yield products with high purity. google.com The choice of the L- or D-proline catalyst dictates which enantiomer of the product is formed.

Chiral auxiliaries are another powerful tool for stereochemical control. wikipedia.orgsigmaaldrich.com These are chiral compounds that are temporarily incorporated into the substrate to direct the stereoselectivity of a subsequent reaction. wikipedia.org For instance, chiral oxazolidinones, often referred to as Evans auxiliaries, can be used in aldol reactions to achieve high levels of diastereoselectivity. wikipedia.org After the desired stereocenter is set, the auxiliary can be cleaved and recycled. sigmaaldrich.com While not specifically detailed for this compound in the available literature, this well-established methodology is a viable pathway for its enantioselective synthesis. The general principle involves attaching the chiral auxiliary to one of the precursor fragments, performing the key bond-forming reaction, and then removing the auxiliary to afford the enantiomerically enriched target molecule.

Palladium-catalyzed asymmetric allylic alkylation is another sophisticated method for creating chiral centers. This has been successfully applied to the synthesis of α-quaternary lactams with excellent yields and enantioselectivities. escholarship.org The extension of this methodology to suitable precursors could provide a route to enantiomerically enriched derivatives of this compound.

Table 1: Examples of Chiral Induction Strategies

| Method | Chiral Source | Product Type | Key Features |

|---|---|---|---|

| Organocatalysis | L-proline or D-proline | β-Hydroxy ketone | Low-cost catalyst, high product purity. google.com |

| Chiral Auxiliary | Oxazolidinones | Aldol adducts | High diastereoselectivity, auxiliary is recyclable. wikipedia.org |

| Metal Catalysis | Palladium-Chiral Ligand | α-Quaternary lactams | High yields and enantioselectivities. escholarship.org |

Once an enantiomerically enriched sample of this compound is synthesized, determining its absolute configuration is essential. Circular dichroism (CD) spectroscopy is a powerful, non-destructive technique for this purpose. mtoz-biolabs.comnih.gov This method measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. mtoz-biolabs.com

The absolute configuration of a molecule can be determined by comparing its experimental CD spectrum to the spectra of standards with known configurations or to spectra predicted by computational methods. organic-chemistry.org For α-hydroxy ketones, the Cotton effect in the CD spectrum, which corresponds to the n→π* transition of the carbonyl chromophore, is particularly informative. The sign of this Cotton effect can often be correlated with the absolute stereochemistry at the α-carbon.

For example, a study on α-chiral cyclohexanones demonstrated that their handedness could be discriminated using CD spectroscopy by monitoring the metal-to-ligand charge transfer bands of their complexes with a chiral copper(I) reagent. nih.gov This approach allows for the rapid determination of enantiomeric excess and could be adapted for this compound. Another method involves comparing the CD spectrum of a 1-carboxyethyl substituted sugar with that of (R)- and (S)-lactic acid to determine its absolute configuration. nih.gov This highlights the principle of using known chiral compounds as a reference.

The general steps for determining absolute configuration using CD spectroscopy are:

Record the CD spectrum of the purified enantiomer.

Compare the spectrum to that of a known standard or a computationally predicted spectrum.

Assign the absolute configuration based on the sign and intensity of the key Cotton effects. mtoz-biolabs.com

Diastereoselective Transformations

When a molecule already contains a stereocenter, subsequent reactions that create a new stereocenter can lead to the formation of diastereomers. Diastereoselective transformations aim to control the formation of these diastereomers, favoring one over the other.

In substrate-controlled diastereoselectivity, the existing stereocenter in the starting material dictates the stereochemical outcome of the reaction. The reduction of the carbonyl group in β-hydroxy ketones, such as this compound, to form a 1,3-diol is a classic example. The Felkin-Anh or Cornforth models are often used to predict the stereochemical outcome of the nucleophilic attack on the carbonyl group.

The stereoselectivity of the reduction of β-hydroxy ketones is highly dependent on the reaction conditions and the reducing agent used. For instance, the reduction of 1,3-diketones and β-hydroxyketones with sodium borohydride (B1222165) in the presence of bovine or human albumin can be highly stereoselective, yielding anti-1,3-diols with high diastereomeric excess. rsc.org In the absence of the protein, the reaction typically results in a nearly 1:1 mixture of syn and anti diols. rsc.org This indicates that the protein environment creates a chiral pocket that directs the approach of the reducing agent.

Named reactions such as the Narasaka-Prasad reduction, which often employs a boron chelating agent followed by a hydride source, are known to favor the formation of syn-1,3-diols. The chelation of the boron reagent to both the hydroxyl and carbonyl oxygens creates a rigid six-membered ring intermediate, which directs the hydride attack from the less hindered face.

Reagent-controlled diastereoselectivity relies on the use of a chiral reagent to control the stereochemical outcome, often overriding the directing influence of the substrate's existing stereocenter.

The Evans-Saksena reduction is a powerful method for the diastereoselective reduction of β-hydroxy ketones to afford anti-1,3-diols. This method typically uses a trialkylborane and sodium borohydride. The choice of the boron reagent is crucial in directing the stereoselectivity.

The stereodivergent synthesis of syn- and anti-9-hydroxyhomoisoflavanone, which are β-hydroxy chroman-4-ones, illustrates the power of reagent and method selection. researchgate.net A reductive aldol reaction or a Morita-Baylis-Hillman reaction followed by a syn-selective 1,4-reduction can provide access to both diastereomers. researchgate.net

Table 2: Diastereoselective Reductions of β-Hydroxy Ketones

| Reaction | Reagents | Major Diastereomer |

|---|---|---|

| Narasaka-Prasad Reduction | Boron chelating agent, NaBH₄ | syn-1,3-diol |

| Evans-Saksena Reduction | Trialkylborane, NaBH₄ | anti-1,3-diol |

| NaBH₄ / Albumin | NaBH₄, Bovine or Human Albumin | anti-1,3-diol rsc.org |

Enzymatic and Biocatalytic Stereoselectivity

Enzymes are highly efficient and stereoselective catalysts that operate under mild conditions, making them attractive alternatives to traditional chemical methods. nih.govnih.gov Biocatalysis can be employed for the kinetic resolution of racemic mixtures or for the asymmetric synthesis of a single enantiomer from a prochiral substrate.

For α-hydroxy ketones, enzymes such as reductases can be used for the stereoselective reduction of the carbonyl group. For example, a butanediol (B1596017) dehydrogenase from Bacillus clausii has been shown to stereoselectively reduce various diketones and α-hydroxy ketones. nih.gov Similarly, a NADPH-dependent benzil (B1666583) reductase from Pichia glucozyma is effective in the selective reduction of a broad range of aromatic ketones, often with high stereoselectivity. unimi.it

Kinetic resolution using enzymes is another common strategy. In this approach, an enzyme selectively reacts with one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer and the product. Lipases are frequently used for this purpose. For instance, the enzymatic resolution of ethyl 3-hydroxy-3-phenylpropanoate, a structurally related β-hydroxy ester, has been achieved with high enantiomeric excess using lipase (B570770) from Pseudomonas cepacia (PCL). scielo.brresearchgate.net This suggests that a similar lipase-catalyzed resolution of a suitable ester derivative of this compound could be a viable route to obtaining it in enantiomerically pure form.

The advantages of using biocatalysts include:

High enantioselectivity and regioselectivity. nih.gov

Mild reaction conditions (temperature, pressure, and pH).

Reduced environmental impact.

Table 3: Examples of Biocatalytic Transformations for Chiral Alcohols and Ketones

| Enzyme Type | Transformation | Substrate Class | Key Outcome |

|---|---|---|---|

| Reductase | Asymmetric Reduction | Aromatic ketones | High enantiomeric excess of the corresponding alcohol. unimi.it |

| Dehydrogenase | Stereoselective Reduction | Diketones, α-hydroxy ketones | Formation of specific stereoisomers of diols or hydroxy ketones. nih.gov |

| Lipase | Kinetic Resolution | Racemic β-hydroxy esters | Separation of enantiomers with high enantiomeric excess. scielo.brresearchgate.net |

Bioreduction for Chiral Hydroxy Ketone and Diol Formation

Biocatalytic reduction of α-hydroxy ketones and related diketones is a well-established method for producing enantiomerically enriched vicinal diols and other chiral building blocks. nih.govnih.gov These reactions are often carried out using whole-cell biocatalysts, such as yeasts, or isolated enzymes like alcohol dehydrogenases (ADHs) and aldo-keto reductases (AKRs). nih.govresearchgate.net The microorganisms provide the necessary redox machinery and cofactors (e.g., NADPH) for the reduction process. nih.govnih.gov

In the context of producing chiral diols from phenyl-substituted ketones, various yeast strains have demonstrated high efficiency and stereoselectivity. For instance, the bioreduction of the related compound 3-hydroxy-1,3-diphenylpropan-1-one (B8639201) has been studied, offering insight into the potential transformations for this compound. The reduction of this β-hydroxy ketone can yield both chiral hydroxy ketones and diols, with the stereochemical outcome being highly dependent on the specific yeast strain used.

For example, the yeast Rhodotorula rubra has been used to refine a chemocatalytically synthesized mixture of 3-hydroxy-1,3-diphenylpropan-1-one, achieving a high enantiomeric excess. The biocatalytic reduction of prochiral ketones using various microorganisms is a standard approach for synthesizing chiral alcohols, often achieving high conversions and excellent enantioselectivity. almacgroup.compsu.edu

The table below illustrates the outcomes of bioreduction on 3-hydroxy-1,3-diphenylpropan-1-one using different yeast strains, which serves as a model for the potential stereoselective bioreduction of this compound.

Table 1: Bioreduction of 3-Hydroxy-1,3-diphenylpropan-1-one by Different Yeast Strains

| Yeast Strain | Product | Yield (%) | Enantiomeric Excess (ee) (%) | Diol Product (%) |

|---|---|---|---|---|

| Rhodotorula rubra MIM 147 | (R)-Hydroxy Ketone | 91 | 91 | - |

| Saccharomyces cerevisiae | - | - | - | 92 (meso-diol) |

Data sourced from reference .

The reduction of benzoin (B196080), a structurally similar α-hydroxy ketone, with sodium borohydride is highly diastereoselective, almost exclusively yielding the meso-hydrobenzoin. walisongo.ac.idoc-praktikum.de This inherent selectivity in chemical reductions highlights the potential for achieving high diastereoselectivity in the biocatalytic reduction of this compound to form the corresponding 1,3-diphenylpropane-1,2-diol. The stereospecificity of such reductions can be so high that the reaction mechanism dictates the formation of a particular stereoisomer. odinity.com

Strategies for Improving Enantiomeric Excess and Diastereomeric Ratio in Biocatalysis

While biocatalysis often provides excellent stereoselectivity, further optimization is frequently necessary to achieve the high enantiomeric excess (ee) and diastereomeric ratio (dr) required for applications like pharmaceutical synthesis. Several strategies are employed to enhance the stereochemical control of biocatalytic reductions.

Enzyme Immobilization: Immobilizing enzymes on solid supports is a widely used technique to improve their stability, reusability, and, in many cases, their stereoselectivity. nih.govmdpi.comnih.gov The process of immobilization can induce conformational changes in the enzyme that may enhance its stereospecificity. nih.gov For example, lipases covalently bonded to glyoxyl agarose (B213101) have shown a threefold increase in enantioselectivity. nih.gov Immobilization can be achieved through various methods, including adsorption, covalent binding, entrapment, and encapsulation, each offering distinct advantages. mdpi.commdpi.com The support material itself, which can range from natural polymers like chitosan (B1678972) to synthetic resins, plays a crucial role in the performance of the immobilized enzyme. nih.gov The enhanced stability and ease of product separation make immobilized enzymes particularly attractive for industrial-scale processes. mdpi.comresearchgate.net

Substrate and Enzyme Engineering: Rational design and directed evolution of enzymes are powerful tools for tailoring their catalytic properties, including substrate acceptance and stereoselectivity. nih.govphys.org One innovative approach is the Proline-Induced Loop Engineering Test (PiLoT), which involves mutating proline residues at the interface of secondary structures. phys.org This can increase the flexibility of the enzyme's active site, allowing it to accommodate bulky, non-natural substrates and leading to exceptionally high (S)- or (R)-selectivity (up to >99% ee). phys.org

Furthermore, modifying the substrate itself can significantly influence the stereochemical outcome of a bioreduction. researchgate.net For instance, altering a protecting group on the substrate molecule can dramatically change the diastereomeric excess of the resulting alcohol product. almacgroup.com This strategy, known as substrate control, works by altering the steric and electronic properties of the substrate, thereby influencing how it fits into the enzyme's active site and guiding the stereochemical course of the reaction. researchgate.net These protein-substrate interactions are fundamental to achieving the desired stereoselectivity for molecules with multiple stereocenters. nih.gov

Catalytic Approaches in the Synthesis and Transformation of 1 Hydroxy 1,3 Diphenylpropan 2 One

Role of Transition Metal Catalysts

Transition metals, with their variable oxidation states and ability to coordinate with organic molecules, are powerful tools for catalyzing a variety of transformations involving 1-hydroxy-1,3-diphenylpropan-2-one and related structures. Ruthenium, copper, nickel, and iron complexes have demonstrated significant utility in this context.

Ruthenium-Catalyzed Reactions (e.g., Transfer Hydrogenation, Alkylation)

Ruthenium complexes are well-established catalysts for transfer hydrogenation and alkylation reactions. In transfer hydrogenation, a hydrogen atom is transferred from a donor molecule, often an alcohol like 2-propanol or 2-butanol, to a substrate. uniovi.esnih.gov This method is effective for the reduction of ketones. For instance, ruthenium pincer complexes have been used in the transfer hydrogenation of ortho-hydroxychalcones to yield ortho-hydroxy 1,3-diarylpropanols. uniovi.es The catalytically active species is typically a ruthenium hydride, formed by the reaction of the ruthenium precursor with an alkoxide. uniovi.es The presence of an N-H functionality in the ligand can accelerate the process through a proton shuttling mechanism. uniovi.es

Ruthenium catalysts are also effective in alkylation reactions. Carboxylate-assisted ruthenium(II)-catalyzed direct alkylations of ketimines with unactivated alkyl halides have been demonstrated. acs.org These reactions can be highly chemoselective, allowing for direct alkylations in water or under solvent-free conditions. acs.org Furthermore, ruthenium-catalyzed ortho-C–H bond alkylation of aromatic amides with α,β-unsaturated ketones has been achieved using a removable directing group, representing an efficient use of enones in such transformations. rsc.org An air- and moisture-stable ruthenium catalyst has also been developed for various reactions, including hydrogen deuterium (B1214612) exchange and transfer hydrogenation, showing high reactivity. youtube.com

| Reaction Type | Catalyst System | Substrate Example | Product Example | Key Features | Reference |

|---|---|---|---|---|---|

| Transfer Hydrogenation | Ruthenium pincer complexes/NaOiPr | ortho-Hydroxychalcones | ortho-Hydroxy 1,3-diarylpropanols | Mild conditions, short reaction times. uniovi.es | uniovi.es |

| Alkylation | Ruthenium(II)/Carboxylic acid | Ketimines and alkyl halides | Alkylated ketimines | Broad applicability and high chemoselectivity. acs.org | acs.org |

| C-H Alkylation | Ruthenium/8-aminoquinoline directing group | Aromatic amides and α,β-unsaturated ketones | ortho-Alkylated aromatic amides | High functional group tolerance. rsc.org | rsc.org |

| Dimerization | [Cp*RuCl(diene)] | 1,1-Diphenylprop-2-yn-1-ol | Alkylidenebenzocyclobutenyl alcohol | Quantitative conversion at room temperature. mdpi.com | mdpi.com |

| Hydrative Cyclization | [CpRu(CH3CN)3]PF6 | Diynes | Substituted 3-sulfolenes | Observed ketone directing effect. nih.gov | nih.gov |

Copper-Catalyzed Processes (e.g., Asymmetric Boron Conjugate Addition)

Copper catalysts, being abundant and cost-effective, are attractive for various organic transformations. organic-chemistry.orgntu.edu.sg They have been successfully employed in the asymmetric conjugate addition of organoboron reagents to enones. organic-chemistry.orgntu.edu.sgacs.org This reaction is significant for creating carbon-carbon bonds. ntu.edu.sgacs.org Copper complexes of phosphoramidites have shown high efficiency in the asymmetric addition of arylboron reagents to acyclic enones. ntu.edu.sgacs.org A key finding in this area is the identification of a 1,4-insertion mechanism of arylcopper(I), which directly yields O-bound copper enolates, a pathway fundamentally different from the classic oxidative addition/reductive elimination. organic-chemistry.orgntu.edu.sgacs.org

The choice of ligand is critical for achieving high stereoselectivity. For example, spiro-phosphoramidite ligands have provided excellent results. organic-chemistry.org These copper-catalyzed reactions often tolerate air and can be scaled up. ntu.edu.sgacs.org Beyond conjugate additions, copper catalysts are also used in multicomponent cascade reactions to synthesize complex molecules like polyfunctionalized β-ketone sulfones and (Z)-1,2-dihydro-2-iminoquinolines. nih.govrsc.org They have also been utilized in ring-opening cyclizations of hydroxycyclopropanols to produce tetrahydrofurans and tetrahydropyrans. rsc.org

Nickel and Iron Complexes in Dioxygenase Mimicry and Mechanistic Studies

Nickel and iron complexes are instrumental in modeling the active sites of dioxygenase enzymes and for mechanistic investigations. Dioxygenases are enzymes that catalyze the incorporation of both atoms of molecular oxygen into a substrate. mdpi.com Iron complexes with N and O donor ligands are designed to mimic the coordination sphere of catechol dioxygenases. mdpi.com The electronic properties of the ligands influence the Lewis acidity of the iron center, which in turn affects its ability to activate dioxygen and its catalytic activity. mdpi.com

Nickel complexes have also been studied for their dioxygenase-like reactivity. An isolable superoxo-nickel(II) complex has been shown to perform hydrogen-atom abstraction and exhibit dioxygenase-like activity in the oxidation of phenols. nih.gov This reactivity suggests the potential of nickel-dioxygen species as oxidation catalysts. nih.gov Furthermore, nickel and iron complexes with N,P,N-type ligands have been synthesized and characterized for their catalytic properties in reactions like ethylene (B1197577) oligomerization. rsc.orgresearchgate.net Mechanistic studies on these complexes provide insights into the relationship between their structure and catalytic performance. researchgate.net

Rational Design of Ligands and Catalyst Optimization for Selective Transformations

The rational design of ligands is a cornerstone of modern catalysis, aiming to control the reactivity and selectivity of metal catalysts. acs.orgpnas.orgescholarship.orgacs.orgnih.gov For a long time, C2-symmetric ligands were prevalent in asymmetric catalysis. pnas.org However, nonsymmetrical ligands, such as P,N-ligands, have emerged as powerful alternatives, often outperforming their symmetric counterparts. pnas.org The individual optimization of different parts of a ligand can lead to significant improvements in catalyst activity and enantioselectivity. pnas.org

This design approach involves modulating the electronic and steric properties of the ligand to elicit a specific reactivity. acs.org For instance, in the palladium-catalyzed silyl-Heck reaction, a second-generation ligand was developed through rational design, leading to a significant improvement in the yield of allylsilanes by suppressing alkene isomerization. acs.orgnih.gov Computational methods, such as DFT calculations, are increasingly used to understand reaction mechanisms and guide ligand design. organic-chemistry.orgnih.gov By understanding the intricate details of the catalytic cycle, chemists can design more efficient and selective catalysts for desired transformations. acs.orgpnas.orgescholarship.org

Organocatalysis and Biocatalysis